二(1-金刚烷基)苄基膦

描述

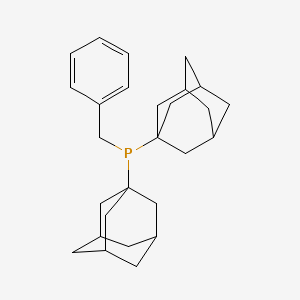

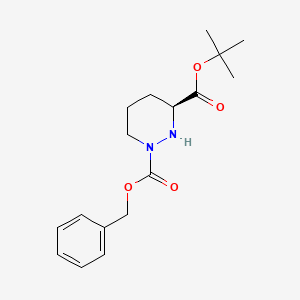

Di(1-Adamantyl)benzylphosphine, also known as cataCXium ABn, is a chemical compound with the molecular formula C27H37P and a molecular weight of 392.56 . It is used as a catalyst for various reactions including Sonogashira coupling reaction, Ruthenium-catalyzed amination of secondary alcohols with ammonia, and Rhodium-catalyzed regioselective hydroformylation of alkenes .

Synthesis Analysis

Di(1-Adamantyl)benzylphosphine can be synthesized by placing 4.0 g (13 mmol) of di (1-adamantyl)phosphine in 50 ml of di-n-butyl ether, and adding 18 ml of a 2.5 M solution of n-BuLi (45 mmol) in toluene. The mixture is then refluxed for 30 min and cooled, and 3.2 g (19 mmol) of benzyl bromide are added dropwise .Molecular Structure Analysis

The molecular structure of Di(1-Adamantyl)benzylphosphine is complex and detailed analysis would require more specific data .Chemical Reactions Analysis

Di(1-Adamantyl)benzylphosphine is known to be a catalyst for several types of reactions. These include the Sonogashira coupling reaction, Ruthenium-catalyzed amination of secondary alcohols with ammonia, and Rhodium-catalyzed regioselective hydroformylation of alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of Di(1-Adamantyl)benzylphosphine are not fully detailed in the available resources .科学研究应用

Specific Scientific Field

Chemistry, specifically organic synthesis and catalysis .

Summary of the Application

“DI(1-Adamantyl)benzylphosphine” is used as a catalyst in various types of coupling reactions . These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It’s also used in asymmetric synthesis .

Methods of Application or Experimental Procedures

Use in the Synthesis of Functional Adamantane Derivatives

Specific Scientific Field

Chemistry, specifically the chemistry of adamantane derivatives .

Summary of the Application

“DI(1-Adamantyl)benzylphosphine” can potentially be used in the synthesis of various functional adamantane derivatives . These derivatives have applications in the creation of high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Methods of Application or Experimental Procedures

The specific procedures would depend on the type of adamantane derivative being synthesized. Generally, this compound would be used as a starting material in the synthesis process .

Use in Palladium-Catalyzed Amination

Specific Scientific Field

Chemistry, specifically organic synthesis and catalysis .

Summary of the Application

“DI(1-Adamantyl)benzylphosphine” can be used as a ligand precursor for palladium-catalyzed amination . This reaction is a powerful method for the formation of carbon-nitrogen bonds, which are key structural elements in many chemical compounds, including pharmaceuticals and materials .

Methods of Application or Experimental Procedures

In a typical procedure, “DI(1-Adamantyl)benzylphosphine” would be used to form a complex with palladium. This complex would then catalyze the amination reaction .

Use in Suzuki Coupling

Specific Scientific Field

Chemistry, specifically organic synthesis and catalysis .

Summary of the Application

“DI(1-Adamantyl)benzylphosphine” can be used as a ligand precursor for Suzuki coupling . This reaction is a powerful method for the formation of carbon-carbon bonds, which are key structural elements in many chemical compounds, including pharmaceuticals and materials .

Methods of Application or Experimental Procedures

In a typical procedure, “DI(1-Adamantyl)benzylphosphine” would be used to form a complex with palladium. This complex would then catalyze the Suzuki coupling reaction .

Use in Ruthenium-Catalyzed Amination of Secondary Alcohols

Specific Scientific Field

Chemistry, specifically organic synthesis and catalysis .

Summary of the Application

“DI(1-Adamantyl)benzylphosphine” can be used as a ligand precursor for ruthenium-catalyzed amination of secondary alcohols . This reaction is a powerful method for the formation of carbon-nitrogen bonds, which are key structural elements in many chemical compounds, including pharmaceuticals and materials .

Methods of Application or Experimental Procedures

In a typical procedure, “DI(1-Adamantyl)benzylphosphine” would be used to form a complex with ruthenium. This complex would then catalyze the amination reaction .

Use in Reductive Carbonylation

Specific Scientific Field

Chemistry, specifically organic synthesis and catalysis .

Summary of the Application

“DI(1-Adamantyl)benzylphosphine” can be used as a ligand precursor for reductive carbonylation . This reaction is a powerful method for the formation of carbon-carbon bonds, which are key structural elements in many chemical compounds, including pharmaceuticals and materials .

Methods of Application or Experimental Procedures

In a typical procedure, “DI(1-Adamantyl)benzylphosphine” would be used to form a complex with a suitable metal. This complex would then catalyze the reductive carbonylation reaction .

安全和危害

The safety data sheet for Di(1-Adamantyl)benzylphosphine suggests that in case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin or eye contact, the area should be washed with plenty of water. If swallowed, the mouth should be rinsed with water .

未来方向

The global market size of Di(1-Adamantyl)benzylphosphine is expected to grow, indicating potential future directions for this compound .

Relevant Papers Several papers have been published on Di(1-Adamantyl)benzylphosphine and related compounds. These include studies on the synthesis of unsaturated adamantane derivatives , and the crystal and molecular structures of Di-1-adamantylphosphine .

属性

IUPAC Name |

bis(1-adamantyl)-benzylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37P/c1-2-4-19(5-3-1)18-28(26-12-20-6-21(13-26)8-22(7-20)14-26)27-15-23-9-24(16-27)11-25(10-23)17-27/h1-5,20-25H,6-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIAFEJRWQDKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)P(CC4=CC=CC=C4)C56CC7CC(C5)CC(C7)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460735 | |

| Record name | Benzyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DI(1-Adamantyl)benzylphosphine | |

CAS RN |

395116-70-8 | |

| Record name | Benzyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene-7-ol](/img/structure/B1589685.png)